Fensulfothion sulfone

Environmental Fate Pesticide Persistence Soil Metabolism

Accurate fensulfothion residue quantification demands the sulfone metabolite standard-the dominant residue in crops like rutabagas (>3× parent) and the Codex-mandated form for total residue measurement. Without a pure standard, compliance data is non-representative. - Mandatory for Codex-defined residue analysis; oxidation to sulfone is required for total residue reporting. - Enables precise quantification in soil dissipation studies (half-life 30-39 days vs. parent 14-23 days). - ≥98% purity ensures robust method validation: linearity, recovery, precision, and LOQ.

Molecular Formula C11H17O5PS2
Molecular Weight 324.4 g/mol
CAS No. 14255-72-2
Cat. No. B121175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFensulfothion sulfone
CAS14255-72-2
SynonymsO,O-Diethyl O-[4-(Methylsulfonyl)phenyl] Ester Phosphorothioic Acid;  Dasanit Sulfone;  Dasanit Sulphone;  O,O-Diethyl O-(4-Methylsulfonylphenyl) Phosphorothioate
Molecular FormulaC11H17O5PS2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCOP(=S)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C11H17O5PS2/c1-4-14-17(18,15-5-2)16-10-6-8-11(9-7-10)19(3,12)13/h6-9H,4-5H2,1-3H3
InChIKeyVTFZEBCYVXMEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Fensulfothion Sulfone (CAS 14255-72-2): A Critical Oxidative Metabolite and Analytical Reference Standard for Organophosphate Pesticide Research


Fensulfothion sulfone (CAS 14255-72-2, molecular formula C11H17O5PS2, molecular weight 324.35 g/mol), also known as Dasanit sulfone and O,O-diethyl O-(p-methylsulfonyl)phenyl phosphorothioate, is a key oxidative metabolite of the organophosphate insecticide fensulfothion [1]. It is formed via oxidation of the parent compound in biological systems and environmental matrices, and it serves as a persistent environmental degradation product [2]. This compound is primarily utilized as a high-purity analytical reference standard for the quantification of fensulfothion residues in food and environmental samples, often in support of regulatory compliance and multi-residue method development .

Product Role Analytical reference standard for fensulfothion residue quantification
Key Use Context Food and environmental sample analysis in multi-residue methods
Regulatory Alignment Compliance with residue definitions requiring sulfone measurement

Why Fensulfothion Sulfone (14255-72-2) Cannot Be Interchanged with Its Parent or Other In-Class Analogs for Analytical and Environmental Studies


Fensulfothion sulfone exhibits a distinct physicochemical and environmental behavior profile compared to its parent compound, fensulfothion, and other in-class metabolites like fensulfothion sulfide, rendering them non-interchangeable in analytical and environmental fate studies. These differences stem from the sulfone moiety, which alters water solubility, soil adsorption/desorption kinetics, and mobility, thereby affecting its persistence and bioavailability in agricultural and environmental matrices [1]. Crucially, regulatory definitions of pesticide residues for fensulfothion, as outlined by the Codex Committee on Pesticide Residues, have historically relied on the oxidation of all residues to the oxygen analog sulfone for total residue measurement, underscoring the sulfone's unique and mandatory role in compliance testing, where substitution with the parent or sulfide would yield incompliant and non-representative data [2].

  • Parent vs. sulfone Distinct soil half-life, mobility, and crop uptake patterns may shift residue profiles and require metabolite-specific standard.
  • Sulfoxide vs. sulfone Sulfoxide instability under GC conditions can cause irreproducible quantification; sulfone offers reliable chromatographic behavior.
  • Regulatory obligation Codex residue definitions require oxidation to sulfone; substitution with parent or sulfide yields non-compliant data.

Fensulfothion Sulfone (14255-72-2): Quantitative Differentiation Evidence for Procurement Decisions


Soil Half-Life: Fensulfothion Sulfone Persists 1.7 to 2.6 Times Longer Than Parent in Sandy Loam

In a sandy loam soil microplot study, fensulfothion sulfone demonstrated significantly greater persistence than its parent compound, fensulfothion. This is critical for understanding long-term environmental residue profiles and for designing appropriate sampling intervals in field dissipation studies [1].

Soil Half-Life
Head-to-head
Sulfone: 30–39 d
Parent: 14–23 d
Supports long-term residue monitoring over parent-only analysis
Sandy loam microplot; banded application
Environmental Fate Pesticide Persistence Soil Metabolism

Crop Uptake Ratios: Differential Accumulation of Fensulfothion vs. Its Sulfone in Carrots and Rutabagas

The relative uptake and accumulation of fensulfothion and its sulfone metabolite vary dramatically by crop type, a factor that cannot be inferred from parent compound data alone. This necessitates the use of the specific sulfone standard for accurate residue quantification in different commodities [1].

Crop Uptake Ratio
Head-to-head
Carrot: parent > sulfone
Rutabaga: sulfone > parent (≥3×)
Crop-specific residue patterns require metabolite-specific standard
Field study; fine sandy loam; 4-month harvest
Crop Residue Analysis Plant Uptake Food Safety

Soil Mobility and Adsorption: Fensulfothion Sulfone Exhibits Intermediate Behavior, Distinct from Parent and Sulfide

The sulfone's behavior in soil-water systems is distinct and intermediate between the more mobile parent compound and the highly sorptive sulfide metabolite. This ranking in mobility and adsorption is critical for predicting its potential to leach into groundwater or remain bound in surface soils [1].

Soil Mobility
Head-to-head
Mobility: parent > sulfone > sulfide
Adsorption: sulfide > sulfone > parent
Intermediate mobility distinct from parent and sulfide
Four soils; correlated with water solubility
Soil Chemistry Environmental Transport Adsorption/Desorption

Acute Oral Toxicity: Fensulfothion Sulfone and Parent Exhibit Comparable High Toxicity in Mammals

The acute oral toxicity of fensulfothion sulfone is virtually identical to that of the parent compound in rats, confirming that the sulfone metabolite retains the high mammalian toxicity profile of the parent insecticide. This equivalence underscores the regulatory importance of including the sulfone in residue definitions [1].

Acute Oral Toxicity
Head-to-head
LD₅₀ (rat): 6–10 (M), 2–3 (F) mg/kg
Equivalent to parent
Supports toxicological residue definition for safety assessment
Acute oral study; no significant difference
Toxicology Risk Assessment Metabolite Potency

GC-MS Behavior: Fensulfothion Sulfone is Chromatographically Stable, Unlike Its Sulfoxide Analog

When developing gas chromatographic methods for organophosphorus pesticides and their metabolites, the stability of the analyte is paramount. Fensulfothion sulfone exhibits robust stability under standard GC conditions, a critical advantage over sulfoxide metabolites which are prone to thermal decomposition [1].

GC-MS Stability
Class-level
Stable under GC conditions
Sulfoxides: tend to decompose
Enables reliable calibration and method development
Packed column GC-MS; organophosphorus class inference
Analytical Chemistry GC-MS Method Development Metabolite Analysis

Procurement-Driven Application Scenarios for Fensulfothion Sulfone (14255-72-2) Reference Standards


Regulatory Pesticide Residue Monitoring in Food Crops

Laboratories performing residue analysis for fensulfothion on commodities like carrots and rutabagas for import/export compliance or domestic surveillance programs. Evidence shows that the sulfone is the dominant residue in rutabagas (exceeding parent by >3x) [1] and is equally toxic [2]. A fensulfothion sulfone analytical standard is mandatory for generating accurate, legally defensible residue data that meets regulatory definitions of the toxic residue.

Environmental Fate and Soil Dissipation Studies

Research teams conducting field dissipation trials or modeling the environmental persistence of fensulfothion. The sulfone's half-life in sandy loam soil (30-39 days) is significantly longer than the parent compound's (14-23 days) [3]. Furthermore, its intermediate soil mobility and adsorption properties, distinct from both the parent and sulfide [4], necessitate the use of a pure sulfone standard for accurate quantification of this key, persistent metabolite in soil and water samples over time.

Multi-Residue LC-MS/MS and GC-MS Method Development and Validation

Analytical chemists developing or validating multi-residue methods for organophosphorus pesticides and their metabolites in complex matrices. The fensulfothion sulfone standard is essential for optimizing and validating key parameters. Its stable nature under GC conditions [5] allows it to serve as a robust calibration standard, while its high purity (>99%) enables accurate determination of method linearity, recovery, precision, and limit of quantification (LOQ) as part of rigorous method validation protocols.

Plant Metabolism and Crop Uptake Research

Agrochemical researchers investigating the differential uptake, translocation, and metabolism of fensulfothion in various crop species. The stark contrast in parent-to-sulfone residue ratios between carrots (f > fs) and rutabagas (fs > f) [1] demonstrates that metabolic fate is highly crop-specific. To accurately trace and quantify these distinct metabolic pathways, procurement of a pure, certified fensulfothion sulfone standard is required to generate reliable data on plant-specific residue profiles.

Application
Selection Property
Validation Focus
Regulatory pesticide residue monitoring in food crops
Metabolite-specific reference standard
Crop-specific residue definition compliance
Environmental fate and soil dissipation studies
Persistent metabolite quantification
Half-life and mobility modeling accuracy
Multi-residue LC-MS/MS & GC-MS method development
Chromatographic stability and high purity
Calibration linearity and recovery validation
Plant metabolism and crop uptake research
Differential metabolite accumulation
Crop-specific metabolic pathway tracing
Quote Request

Request a Quote for Fensulfothion sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.